Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride
Overview
Description
“Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride” seems to be a complex organic compound. It likely contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a carboxylate ester group. The “tert-butyl” indicates a tertiary butyl group attached to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from amino acids or their derivatives. For example, tert-butyl glycinate can be synthesized from glycine and ethyl tert-butyl ester under acid catalysis .
Scientific Research Applications
Decomposition and Environmental Applications
- Decomposition of Methyl Tert-Butyl Ether : A study focused on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride, using a cold plasma reactor. This method demonstrated potential for decomposing and converting MTBE into less harmful substances, showing a broader application of tert-butyl compounds in environmental remediation (Hsieh et al., 2011).
Synthetic Applications and Chemical Analysis
- Synthetic Phenolic Antioxidants : Although this study primarily discusses synthetic phenolic antioxidants, the methodologies and analytical techniques mentioned could be applicable to the study and analysis of this compound, particularly in understanding its environmental occurrence, fate, and potential toxicity (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
- Biodegradation of Ethyl Tert-Butyl Ether : Insights into the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) could inform studies on similar tert-butyl compounds, including this compound. Understanding the microbial degradation pathways may help assess the environmental impact of tert-butyl compounds (Thornton et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It has been suggested that this compound may be used as a probe for nmr studies of macromolecular complexes .
Mode of Action
The mode of action of Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate hydrochloride is not well-documented. It’s important to note that the mode of action of a compound is typically determined by its interaction with its target. Given the potential use of this compound in NMR studies, it may interact with macromolecular complexes in a way that facilitates their analysis .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)azepane-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-6-4-5-7-10(14)9-13;/h10H,4-9,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWSFFONYNNMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-10-4 | |
Record name | 1H-Azepine-1-carboxylic acid, 2-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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